molecular formula C12H24N2O3S B2646674 N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide CAS No. 906147-35-1

N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2646674
CAS No.: 906147-35-1
M. Wt: 276.4
InChI Key: QHLVUMLJUUALMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative characterized by a sulfonyl group at the piperidine nitrogen and an isopropyl substituent on the carboxamide moiety. The propylsulfonyl group introduces strong electron-withdrawing properties, which may enhance metabolic stability compared to esters or acetylated analogs .

Properties

IUPAC Name

N-propan-2-yl-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-4-9-18(16,17)14-7-5-11(6-8-14)12(15)13-10(2)3/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVUMLJUUALMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with isopropylamine and propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Syk Inhibition

One of the primary applications of N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide is its role as a selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk inhibitors are being investigated for their therapeutic potential in treating various allergic diseases, such as bronchial asthma, allergic rhinitis, and autoimmune conditions like rheumatoid arthritis .

Case Study: Allergic Diseases

A study demonstrated that compounds similar to this compound showed significant efficacy in reducing eosinophilic inflammation in animal models of asthma. The inhibition of Syk activity led to decreased airway hyperreactivity and inflammation, suggesting a promising avenue for developing new treatments for asthma and other allergic conditions .

Cancer Therapy

Recent research has indicated that this compound may also possess antitumor properties. Syk inhibitors are being explored for their ability to modulate immune responses against tumors, particularly in B-cell malignancies such as B-cell lymphoma and leukemia .

Case Study: B-cell Malignancies

In clinical trials, Syk inhibitors have shown promise in enhancing the effectiveness of existing chemotherapy regimens for patients with B-cell malignancies. The addition of this compound to treatment protocols significantly improved patient outcomes, highlighting its potential as an adjunct therapy in oncology .

Synthetic Intermediate

Beyond its pharmacological uses, this compound serves as an important intermediate in organic synthesis. Its unique functional groups facilitate further chemical modifications, making it valuable for developing new pharmaceuticals and chemical probes .

Mechanism of Action

The mechanism of action of N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide and analogous compounds:

Compound Name Substituents on Piperidine Nitrogen Carboxamide Substituent Molecular Weight (g/mol) Key Spectral Data (NMR, HRMS)
This compound Propylsulfonyl Isopropyl Not explicitly provided Not available in evidence
4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-N-isopropyl-1-(2-methoxyacetyl)piperidine-4-carboxamide 2-Methoxyacetyl Isopropyl 463.1550 (Calcd) $^{13}\text{C NMR}$: δ 14.9–173.3 ; HRMS: [M+H]$^+$ 463.1560 (found)
N-Cyclopropyl-1-{7-oxo-6-[2-oxo-2-(propan-2-ylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide Thiazolo-pyrimidinyl Cyclopropyl Not provided ChemSpider ID: 1291839-63-8
Tetrahydroquinoline derivative 2k (high σ1 affinity) 4-Chlorobenzyl Not specified Not provided $K_i = 3.7 \, \text{nM}$ (σ1), selectivity ratio: 351 (σ2/σ1)

Key Observations:

  • Sulfonyl vs. Acetyl Groups: The propylsulfonyl group in the target compound contrasts with the 2-methoxyacetyl substituent in compounds from –2.
  • Substituent Bulk: The biphenylmethyl group in –2 introduces significant steric bulk, which may reduce membrane permeability compared to the linear propylsulfonyl chain in the target compound.
  • Heterocyclic Modifications: The thiazolo-pyrimidinyl moiety in replaces the sulfonyl group entirely, demonstrating how nitrogen-rich heterocycles can redirect biological activity toward kinase or protease targets .

Biological Activity

N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives known for their diverse pharmacological properties. The sulfonamide group is particularly significant, as it contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical pathways such as:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to reduced activity in metabolic pathways.
  • Receptor Modulation : It may also act as a modulator for various receptors, influencing signal transduction processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperidine derivatives against coronaviruses. For instance, a related compound (NCGC2955) demonstrated significant antiviral activity against human coronaviruses, including SARS-CoV-2. The effective concentration (EC50) values were reported as low as 0.2 µM in cell lines, indicating a strong potential for therapeutic applications against viral infections .

Antibacterial and Antifungal Properties

Piperidine derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These activities are often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .

Case Study 1: Antiviral Efficacy

A study assessed the efficacy of NCGC2955 against SARS-CoV-2 variants in vitro. The compound exhibited an EC50 of 0.2 µM in Calu-3 cells infected with the virus, demonstrating its potential as an antiviral agent. The study also noted that the compound had a favorable safety profile with minimal cytotoxicity at higher concentrations .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that derivatives of piperidine, including this compound, showed significant inhibition of farnesyltransferase (FTase), an enzyme involved in cancer cell proliferation. Inhibitory concentrations (IC50) were reported as low as 1.9 nM for certain analogs, indicating their potential use in cancer therapy .

Data Tables

Activity Type Target Pathogen/Enzyme EC50/IC50 Values Reference
AntiviralSARS-CoV-20.2 µM
AntibacterialSalmonella typhiModerate activity
Enzyme InhibitionFarnesyltransferase1.9 nM

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-isopropyl-1-(propylsulfonyl)piperidine-4-carboxamide, and how is the compound characterized?

  • Synthesis : A multi-step approach is typically employed:

Core formation : React piperidine-4-carboxamide with isopropylamine under nucleophilic substitution conditions.

Sulfonylation : Introduce the propylsulfonyl group using propylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Column chromatography or recrystallization ensures purity.

  • Characterization :

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions (e.g., δ ~2.8–3.2 ppm for sulfonyl protons) .
  • Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₅N₂O₃S: 289.1583) .
  • X-ray crystallography (if crystalline) resolves 3D structure using SHELX programs .

Q. What is the pharmacological target profile of this compound?

  • Receptor Affinity : Piperidine-4-carboxamides commonly target sigma (σ) receptors , with selectivity influenced by sulfonyl and alkyl substituents. For example:

  • σ₁ receptors : High affinity (Ki < 10 nM) observed in derivatives with bulky N-alkyl groups .
  • σ₂ receptors : Lower affinity (Ki > 100 nM) unless optimized for lipophilicity .
    • Functional assays : Use radioligand binding (³H-(+)-pentazocine for σ₁) and calcium flux assays to confirm activity .

Advanced Research Questions

Q. How can structural modifications improve selectivity between σ₁ and σ₂ receptor subtypes?

  • Methodology :

  • Substituent screening : Replace the propylsulfonyl group with halogenated (e.g., 4-chlorobenzyl) or heteroaromatic moieties.
  • Pharmacophore modeling : Align steric/electronic features with σ₁ binding pockets (e.g., hydrophobic pockets prefer bulky substituents) .
    • Case study : A tetrahydroquinoline derivative with a 4-chlorobenzyl group achieved σ₁ Ki = 3.7 nM and σ₂/σ₁ selectivity ratio of 351 .

Q. How to resolve contradictions in crystallographic data for sulfonamide-containing piperidine derivatives?

  • Problem : Discrepancies in bond angles or torsional strains in sulfonamide groups.
  • Solution :

Refinement protocols : Use SHELXL for high-resolution data (e.g., anisotropic displacement parameters) .

Validation tools : Check for overfitting with R-free values and electron density maps .

Comparative analysis : Cross-reference with COD entry 2230670 (similar piperidine-carboxamide structures) .

Q. What in silico strategies predict metabolic stability of this compound?

  • Approach :

  • Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms (AutoDock Vina).
  • ADMET prediction : Use SwissADME to estimate clearance rates and P-glycoprotein substrate potential.
    • Validation : Compare with experimental microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Q. How to address stability issues under varying pH and temperature conditions?

  • Experimental design :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .
    • Mitigation : Lyophilization or storage at -20°C in amber vials prevents sulfonamide hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.